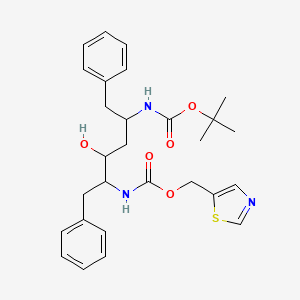

tert-Butyl (thiazol-5-ylmethyl) (3-hydroxy-1,6-diphenylhexane-2,5-diyl)dicarbamate

CAS No.:

Cat. No.: VC17950109

Molecular Formula: C28H35N3O5S

Molecular Weight: 525.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H35N3O5S |

|---|---|

| Molecular Weight | 525.7 g/mol |

| IUPAC Name | tert-butyl N-[4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate |

| Standard InChI | InChI=1S/C28H35N3O5S/c1-28(2,3)36-27(34)30-22(14-20-10-6-4-7-11-20)16-25(32)24(15-21-12-8-5-9-13-21)31-26(33)35-18-23-17-29-19-37-23/h4-13,17,19,22,24-25,32H,14-16,18H2,1-3H3,(H,30,34)(H,31,33) |

| Standard InChI Key | NURNDOWJCSUXHT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |

Introduction

Chemical Identity and Structural Features

The IUPAC name of this compound is tert-butyl -[4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate, reflecting its intricate architecture. Key structural components include:

-

A thiazol-5-ylmethyl group, contributing aromaticity and potential bioactivity.

-

A 3-hydroxy-1,6-diphenylhexane backbone, providing rigidity and hydrophobic interactions.

-

Two carbamate moieties (-OC(=O)NHR), which enhance stability and modulate solubility.

The canonical SMILES string CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O encodes its connectivity. The stereochemistry and spatial arrangement of functional groups are critical for its reactivity and interactions in experimental settings.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 525.7 g/mol |

| IUPAC Name | tert-butyl -[4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |

| InChI Key | NURNDOWJCSUXHT-UHFFFAOYSA-N |

| PubChem CID | 18759043 |

Synthesis and Preparation

The synthesis of tert-butyl (thiazol-5-ylmethyl) (3-hydroxy-1,6-diphenylhexane-2,5-diyl)dicarbamate involves sequential coupling and protection-deprotection strategies. A proposed pathway includes:

-

Formation of the Hexane Backbone: Condensation of 1,6-diphenylhexane-2,5-diol with protective groups to isolate reactive sites.

-

Introduction of Thiazole: Mitsunobu reaction or nucleophilic substitution to attach the thiazol-5-ylmethyl group.

-

Carbamate Installation: Reaction with tert-butyl carbamate precursors under anhydrous conditions.

Critical challenges include managing steric hindrance from the bulky tert-butyl groups and ensuring regioselectivity during thiazole incorporation. Purification is typically achieved via column chromatography or recrystallization, with yields optimized by controlling reaction temperatures and stoichiometry.

Analytical Characterization

Advanced analytical methods are employed to confirm the compound’s identity and purity:

-

Nuclear Magnetic Resonance (NMR): - and -NMR spectra resolve proton environments and carbon frameworks, respectively. For instance, the tert-butyl group exhibits a singlet at ~1.4 ppm in -NMR, while aromatic protons from phenyl and thiazole rings appear between 7.0–8.5 ppm.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, typically exceeding 95% for research-grade material.

-

Mass Spectrometry (LC-MS): Electrospray ionization (ESI) confirms the molecular ion peak at m/z 526.7 [M+H].

Physicochemical Properties

The compound’s behavior in solution and solid states is governed by its functional groups:

-

Solubility: Limited solubility in aqueous media due to hydrophobic phenyl and tert-butyl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Stability: Carbamate groups hydrolyze under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures.

-

Thermal Properties: Decomposition above 200°C, as observed via thermogravimetric analysis (TGA).

Research Applications and Future Directions

While specific pharmacological data remain undisclosed, the structural motifs suggest potential utility in:

-

Medicinal Chemistry: As a protease inhibitor scaffold due to carbamate’s electrophilic carbonyl.

-

Material Science: As a monomer for polyurethane derivatives leveraging its di-carbamate functionality.

Future studies should prioritize in vitro bioactivity screening, metabolic stability assays, and synthetic route optimization to enhance scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume